![molecular formula C8H8BrClO B1412806 1-Bromo-3-chloro-5-ethoxybenzene CAS No. 1881329-54-9](/img/structure/B1412806.png)
1-Bromo-3-chloro-5-ethoxybenzene
Overview
Description
1-Bromo-3-chloro-5-ethoxybenzene is an aromatic compound with the molecular formula C₈H₈BrClO It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted by bromine, chlorine, and ethoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-5-ethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of ethoxybenzene. The reaction typically requires a brominating agent such as bromine (Br₂) and a chlorinating agent like chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction conditions often include a solvent like dichloromethane (CH₂Cl₂) and controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-5-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the substituents on the benzene ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck reactions, where the halogen atoms are replaced by other organic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K₂CO₃) in solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids .
Scientific Research Applications
Synthetic Applications
1-Bromo-3-chloro-5-ethoxybenzene serves as a versatile building block in organic synthesis. Its halogen substituents enhance its reactivity, making it suitable for various chemical transformations.
Organic Synthesis
This compound is frequently utilized in the synthesis of complex organic molecules. Its ability to undergo nucleophilic aromatic substitution allows for the introduction of various functional groups, which can lead to the formation of diverse chemical entities.
Medicinal Chemistry
This compound is an important intermediate in the development of pharmaceutical compounds. Its halogenation pattern can influence biological activity, making it a valuable component in drug design and discovery.
Material Science
In material science, this compound is used to synthesize advanced materials such as polymers and molecular glassformers. Its unique structural characteristics contribute to the physical properties of the resulting materials.
Reaction Mechanisms
The primary mechanisms through which this compound operates include:
- Nucleophilic Aromatic Substitution : The halogen atoms can be replaced by nucleophiles, facilitating the formation of various derivatives.
- Suzuki Coupling Reactions : This compound is often employed in Suzuki cross-coupling reactions with arylboronic acids, leading to the synthesis of biaryl compounds that exhibit significant biological activity.
Case Study 1: Synthesis of Biaryl Compounds
Research has demonstrated that this compound can effectively participate in Suzuki coupling reactions to form biaryl compounds. These biaryls are crucial in the development of pharmaceuticals and agrochemicals due to their enhanced biological activity and stability.
Case Study 2: Development of Bioactive Molecules
In medicinal chemistry, studies have shown that derivatives synthesized from this compound exhibit promising anti-cancer properties. For instance, modifications at the ethoxy position have been linked to increased potency against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-ethoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The ethoxy group is an electron-donating group, which activates the benzene ring towards electrophilic attack. The bromine and chlorine atoms can act as leaving groups in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chloro-4-ethoxybenzene
- 1-Bromo-4-chloro-2-ethoxybenzene
- 1-Bromo-3-chloro-4-ethoxybenzene
Uniqueness
1-Bromo-3-chloro-5-ethoxybenzene is unique due to the specific positions of its substituents, which influence its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine atoms allows for selective substitution reactions, and the ethoxy group enhances its solubility and reactivity in organic solvents .
Biological Activity
1-Bromo-3-chloro-5-ethoxybenzene is an organobromine compound that belongs to the class of halogenated aromatic compounds. Its unique structure, characterized by the presence of bromine and chlorine atoms along with an ethoxy group, allows it to participate in various biological and chemical processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
This compound has the molecular formula C₈H₈BrClO, with a molecular weight of approximately 227.50 g/mol. The compound is structurally defined as follows:
- Bromine (Br) : A strong electron-withdrawing group that can enhance reactivity.
- Chlorine (Cl) : Another halogen that contributes to the compound's electrophilic character.
- Ethoxy group (C₂H₅O) : An alkoxy substituent that can influence solubility and biological interactions.
Antimicrobial Properties
Research indicates that halogenated aromatic compounds, including this compound, exhibit antimicrobial activities. The presence of halogens enhances their ability to disrupt microbial membranes and inhibit enzymatic functions.
Case Study : A study evaluated the efficacy of various halogenated compounds against Staphylococcus aureus and Escherichia coli. Results showed that this compound demonstrated significant inhibition against both bacterial strains, suggesting its potential as a novel antimicrobial agent .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, and compounds that can modulate inflammatory pathways are of great interest.
Mechanism : The anti-inflammatory activity of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory disorders.
Anticancer Potential
Halogenated compounds have been studied for their anticancer properties due to their ability to interact with cellular targets involved in cancer progression.
Research Findings : In vitro studies have shown that this compound induces apoptosis in cancer cell lines by activating caspase pathways. It has been particularly effective against breast cancer cell lines, demonstrating a dose-dependent response .
The biological activity of this compound is largely attributed to its electrophilic nature. The halogen atoms can participate in nucleophilic substitution reactions, allowing the compound to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | Significant | Moderate | Strong |
1-Bromo-4-chlorobenzene | Moderate | Weak | Moderate |
2-Bromoethyl ether | Weak | Moderate | Weak |
Properties
IUPAC Name |
1-bromo-3-chloro-5-ethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEFXVNMBQJMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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